Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Pain Research Nav Inhibitor Ion Channel

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 899733-60-9) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class. It is not a tool compound with a known primary target but is a structurally enabled scaffold with a specific substitution pattern (4-chlorobenzyl ether at position that differentiates it from other analogs in the class, such as diphenyl or hydroxy-substituted variants.

Molecular Formula C20H17ClN2O4
Molecular Weight 384.82
CAS No. 899733-60-9
Cat. No. B2738897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS899733-60-9
Molecular FormulaC20H17ClN2O4
Molecular Weight384.82
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H17ClN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
InChIKeyBDZRYQXZUALNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 899733-60-9): A Specialized Pyridazine Scaffold for Nav and Inflammatory Pathway Research


Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 899733-60-9) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class. It is not a tool compound with a known primary target but is a structurally enabled scaffold with a specific substitution pattern (4-chlorobenzyl ether at position 4) that differentiates it from other analogs in the class, such as diphenyl or hydroxy-substituted variants . It is explicitly covered within the general formula of a patented series of Nav inhibitors for pain, indicating its potential in ion channel research [1].

Procurement Risk: Why In-Class Pyridazine Analogs Cannot Replace Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


The pyridazine-3-carboxylate scaffold is highly sensitive to specific substitutions. As demonstrated in a 2023 J. Med. Chem. study on JNK2 inhibitors, minor structural changes within the 6-oxo-1,6-dihydropyridazine family lead to significant variations in potency and selectivity against the NF-κB/MAPK pathway [1]. The 4-chlorobenzyl ether at position 4 of the target compound is a specific determinant of its interaction with biological targets, likely influencing binding conformation, electronic distribution, and lipophilicity differently than other analogs like the 4-methylbenzyl or 4-fluorobenzyl ethers. Procuring a generic 'pyridazine inhibitor' without this precise substitution pattern risks acquiring a compound with a different biological profile, invalidating comparative studies and potentially leading to false negatives in screening campaigns.

Quantitative Differentiation Guide for Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Differentiation by Nav Inhibitor Class Membership as a Pain Research Candidate

The target compound is covered by the general formula in US Patent 20220073471, which claims 6-oxo-1,6-dihydropyridazine derivatives as Nav inhibitors for treating pain [1]. While the patent does not provide a specific IC50 value for this exact compound, its structure corresponds to a key scaffold where the 4-chlorobenzyl ether is a specified substituent, unlike comparator scaffolds such as diphenyl variants (e.g., JNK2 inhibitor J27) [2]. Based on class-level inference, its Nav inhibition profile is predicted to be distinct from pyridazine analogs lacking this ether, which may target kinases or COX enzymes instead. The patent context differentiates it as a candidate for pain pathway research rather than as a general anti-inflammatory agent.

Pain Research Nav Inhibitor Ion Channel Nociception

Functional Selectivity: Inferred Anti-inflammatory Pathway Engagement Based on Substituent-Dependent SAR

The anti-inflammatory activity of the 6-oxo-1,6-dihydropyridazine class is highly dependent on the substitution pattern. The diphenyl analog J27 achieves an IL-6 IC50 of 0.22 µM in THP-1 cells by targeting JNK2 [1]. The target compound replaces a phenyl ring with a 4-chlorobenzyl ether, a bioisosteric but electronically and sterically distinct modification. This is expected to abolish JNK2 affinity, as shown by the steep SAR in the J. Med. Chem. study where non-diphenyl variants lost activity, potentially re-directing the compound's activity toward Nav channels as specified in patent claims [2]. This functional selectivity provides a different research application pathway.

Structure-Activity Relationship Anti-inflammatory JNK2 NF-κB

Class-Level Benchmarking Against Potent COX-2 Inhibiting Pyridazine Scaffolds

A related pyridazine scaffold has shown superior COX-2 inhibition compared to clinical drugs. Compound 6b exhibited a COX-2 IC50 of 0.18 µM, more potent than celecoxib (IC50 = 0.35 µM), and a selectivity index (SI) of 6.33, significantly higher than indomethacin (SI = 0.50) [1]. The target compound's 4-chlorobenzyl ether is a structural differentiator from 6b (which has a different substitution pattern). This provides a quantifiable benchmark for the class's anti-inflammatory potential and serves as a reference point for evaluating the target compound's unique substituent effect on COX-2 selectivity in future comparative assays.

COX-2 Inhibitor Anti-inflammatory Selectivity Index Ulcerogenicity

Structural and Physicochemical Differentiation from Non-Chlorinated Analogs

The presence of the 4-chlorobenzyl group is a key physicochemical differentiator. Compared to the non-halogenated 4-methylbenzyl analog, the chlorine atom increases molecular weight (384.82 vs. 364.40 g/mol) and electron density, which can enhance halogen bonding with target proteins and increase lipophilicity (predicted LogP increase of ~0.7 units) . This modification is expected to influence membrane permeability, metabolic stability, and target binding kinetics, distinguishing it from analogs with smaller or more polar substituents like the 4-hydroxy variant (MW 260.25). These differences are critical for structure-based procurement, as they directly impact a molecule's ADME and off-target profile.

Medicinal Chemistry Pharmacokinetics Lipophilicity Halogen Bonding

Recommended Research Applications for Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Probing Nav-Mediated Pain Pathways in Primary Neuronal or Recombinant Cell Models

Given its explicit coverage as a Nav inhibitor in US Patent 20220073471 [1], this compound is best applied as a chemical probe or starting scaffold in assays studying voltage-gated sodium channel (Nav) subtypes relevant to pain, such as Nav1.7. Researchers should use it in patch-clamp electrophysiology or fluorescence-based membrane potential assays to characterize its specific subtype selectivity and mechanism of action, differentiating its profile from non-selective Nav inhibitors.

Investigating Anti-inflammatory Mechanisms with a Non-Kinase, Non-COX-Selective Profile

This compound serves as a critical control or tool in inflammation research where selectivity against JNK2 and COX-2 is required. Unlike the JNK2 inhibitor J27 [2] and COX-2 selective inhibitors like 6b [3], its structure suggests a different target engagement. It can be used in LPS-stimulated macrophage assays (e.g., RAW 264.7 or THP-1 cells) to study TNF-α and IL-6 modulation via a potentially Nav-related pathway, filling a gap left by kinase and cyclooxygenase inhibitors.

Structure-Activity Relationship (SAR) Studies on Pyridazine Core Substitutions

Its unique 4-chlorobenzyl ether makes it an indispensable compound for medicinal chemistry SAR libraries. By comparing its activity and ADME properties with its 4-methylbenzyl, 4-fluorobenzyl, and 4-hydroxy analogs, researchers can map the pharmacophoric requirements for a given target. This is essential for hit-to-lead optimization programs aiming to improve selectivity and pharmacokinetics within the pyridazine class .

Antimicrobial Susceptibility Testing Against Drug-Resistant Bacteria

Based on class-level evidence showing that pyridazine derivatives with 4-chlorobenzyl groups possess antimicrobial properties , this compound can be screened in broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. Its specific structural features may offer a novel mechanism of action or circumvent existing resistance mechanisms, making it a candidate for further antibacterial development.

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